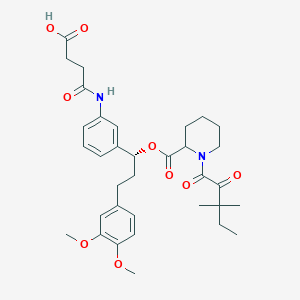

TSPO ligand-3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C34H44N2O9 |

|---|---|

分子量 |

624.7 g/mol |

IUPAC名 |

4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid |

InChI |

InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)/t25?,26-/m1/s1 |

InChIキー |

FTAKPNRZIJEFIG-FXDYGKIASA-N |

異性体SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |

正規SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Evolution of TSPO Ligands: A Technical Guide to the Third Generation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of Translocator Protein (TSPO) ligands, with a primary focus on the emergence and characteristics of the third generation. We will delve into the core scientific principles, comparative data, experimental methodologies, and signaling pathways that are crucial for understanding and advancing research in this field.

Introduction: The Translocator Protein (TSPO) as a Therapeutic and Imaging Target

The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a highly conserved protein primarily located on the outer mitochondrial membrane.[1] Under normal physiological conditions, TSPO expression in the central nervous system is low. However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for a range of neurological and psychiatric disorders.[2][3] This upregulation has positioned TSPO as a key target for both diagnostic imaging, primarily through Positron Emission Tomography (PET), and therapeutic intervention.

The development of TSPO ligands has progressed through three distinct generations, each aiming to improve upon the limitations of its predecessors.

A Generational Leap: Overcoming Hurdles in TSPO Ligand Development

The journey of TSPO ligand development has been marked by a continuous effort to enhance binding affinity, specificity, and imaging properties while minimizing off-target effects and inter-subject variability.

-

First-Generation Ligands: The prototypical first-generation ligand, [11C]-(R)-PK11195, was instrumental in establishing TSPO as a viable imaging target. However, its clinical utility was hampered by high lipophilicity, leading to significant non-specific binding and a low signal-to-noise ratio.[1][3]

-

Second-Generation Ligands: To address the shortcomings of the first generation, ligands such as [11C]PBR28, [11C]DPA-713, and [18F]FEPPA were developed. These ligands exhibited higher binding affinity and improved imaging characteristics. However, a major challenge emerged with the discovery of their sensitivity to a common single nucleotide polymorphism (SNP) in the TSPO gene (rs6971). This polymorphism results in three different binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), complicating the interpretation of PET imaging data across different individuals.

-

Third-Generation Ligands: The primary goal in the development of third-generation TSPO ligands was to overcome the SNP sensitivity of the second generation, while retaining their favorable high binding affinity and improved signal-to-noise ratio. These newer ligands aim to provide more reliable and consistent quantification of TSPO expression across the entire patient population. Key examples of third-generation ligands include [11C]ER176 and [18F]GE-180 .

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for representative TSPO ligands from each generation, allowing for a direct comparison of their binding affinities and pharmacokinetic properties.

Table 1: Comparative Binding Affinities (Ki and IC50) of TSPO Ligands

| Generation | Ligand | Ki (nM) | IC50 (nM) | Species/Tissue |

| First | [11C]-(R)-PK11195 | 9.3 | - | Human |

| Ro5-4864 | 20.04 ± 2.36 | 4.1 | - | |

| Second | [11C]DAA1106 | 0.043 (rat), 0.188 (monkey) | - | Rat, Monkey Brain Mitochondria |

| [11C]PBR28 | 0.68 (rat), 0.94 (monkey), 2.5 (human) | - | Rat, Monkey, Human | |

| [11C]DPA-713 | - | - | - | |

| [18F]FEPPA | - | - | - | |

| AC-5216 | 0.297 (rat) | 3.04 (rat C6 glioma), 2.73 (human Hs638 glioma) | Rat Brain, Glioma Cells | |

| Third | [11C]ER176 | 3.1 (rat) | - | Rat |

| [18F]GE-180 | - | - | - | |

| [18F]CB251 | 0.27 | LAB/HAB ratio: 1.14 | - | |

| [11C]VC701 | - | 0.11 | - |

Table 2: Comparative Pharmacokinetic Properties of TSPO Ligands

| Generation | Ligand | Brain Uptake | Key Pharmacokinetic Features |

| First | [11C]-(R)-PK11195 | Low | High non-specific binding, low signal-to-noise ratio. |

| Second | [11C]PBR28 | High | High signal-to-noise ratio, but highly sensitive to rs6971 SNP (approx. 50-fold difference in affinity between HABs and LABs). |

| [11C]DAA1106 | High | Sensitive to rs6971 SNP (approx. 4-fold difference in affinity between HABs and LABs). | |

| Third | [11C]ER176 | High | High signal-to-noise ratio, significantly reduced sensitivity to rs6971 SNP, and no significant brain radiometabolites. |

| [18F]GE-180 | Variable | Low brain penetration in the absence of blood-brain barrier disruption. |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of third-generation TSPO ligands.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from standard methods described in the literature.

Objective: To determine the binding affinity (Ki) of a novel unlabeled TSPO ligand by measuring its ability to compete with a radiolabeled ligand for binding to TSPO in a membrane preparation.

Materials:

-

Membrane Preparation: Isolated mitochondrial membranes from cells or tissues expressing TSPO.

-

Radioligand: A tritiated ([3H]) or radioiodinated ([125I]) TSPO ligand with known high affinity and saturation binding characteristics (e.g., [3H]PK11195).

-

Unlabeled Test Ligand: The novel third-generation TSPO ligand of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in a suitable lysis buffer.

-

Centrifuge the homogenate to pellet the nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the mitochondrial fraction.

-

Resuspend the mitochondrial pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of membrane preparation (typically 20-100 µg of protein).

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of the unlabeled test ligand.

-

For total binding, add assay buffer instead of the unlabeled ligand.

-

For non-specific binding, add a high concentration of a known TSPO ligand (e.g., unlabeled PK11195) to saturate the receptors.

-

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test ligand: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo PET Imaging Protocol with a Third-Generation TSPO Ligand (e.g., [11C]ER176)

This protocol is a generalized procedure based on clinical research practices.

Objective: To quantify the in vivo distribution and density of TSPO in the brain using a third-generation radioligand.

Procedure:

-

Subject Preparation:

-

Obtain informed consent from the participant.

-

Perform genotyping for the rs6971 SNP.

-

Position the subject comfortably in the PET scanner.

-

A transmission scan is performed for attenuation correction.

-

-

Radioligand Administration:

-

A bolus of the radiolabeled third-generation TSPO ligand (e.g., [11C]ER176) is administered intravenously.

-

-

Dynamic PET Scan:

-

A dynamic emission scan is acquired over a period of 90-120 minutes.

-

-

Arterial Blood Sampling (for full quantitative analysis):

-

Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and to determine the fraction of unchanged parent compound versus radiometabolites.

-

-

Image Reconstruction and Analysis:

-

The PET data is reconstructed into a series of images over time.

-

Regions of interest (ROIs) are drawn on the images, often co-registered with an anatomical MRI scan.

-

Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves from the ROIs and the arterial input function to estimate parameters such as the total volume of distribution (VT), which is proportional to TSPO density.

-

For simplified quantification, standardized uptake value ratios (SUVRs) can be calculated by normalizing the uptake in a target region to a pseudo-reference region.

-

Visualizing the Core Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to third-generation TSPO ligands.

TSPO Signaling Pathways

Experimental Workflow for TSPO Ligand Development

Logical Relationship of TSPO Ligand Generations

Conclusion and Future Directions

Third-generation TSPO ligands represent a significant advancement in the field of neuroinflammation imaging. By mitigating the impact of the rs6971 SNP, these ligands offer the potential for more accurate and reliable quantification of TSPO expression across diverse patient populations. This improved precision is crucial for advancing our understanding of the role of neuroinflammation in various CNS disorders and for the development of novel therapeutics.

Future research will likely focus on the development of additional third-generation ligands with even more favorable pharmacokinetic profiles and the exploration of their utility in a wider range of clinical applications. Furthermore, the continued investigation of the downstream signaling pathways activated by these ligands will provide deeper insights into the complex role of TSPO in health and disease, paving the way for the development of TSPO-targeted therapies. The ongoing clinical trials with these advanced ligands are poised to further solidify the role of TSPO as a critical biomarker in neuroscience research and clinical practice.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Novel TSPO PET Ligands

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has emerged as a critical biomarker for neuroinflammation.[1][2][3] Under normal physiological conditions, TSPO expression in the brain is minimal.[1][2] However, in response to brain injury or disease, its expression is significantly upregulated, primarily in activated microglia and astrocytes. This characteristic makes TSPO an ideal target for positron emission tomography (PET) imaging, enabling the in vivo visualization and quantification of neuroinflammatory processes associated with a wide range of neurological and psychiatric disorders.

The development of TSPO-targeted PET radioligands has been an evolutionary process, categorized into distinct generations, each aiming to improve upon the last. This guide provides a comprehensive overview of this evolution, detailing the ligands, experimental methodologies, and the logical workflow underpinning their discovery and development.

Generations of TSPO PET Ligands: An Evolutionary Perspective

The journey of TSPO PET ligand development can be divided into three main generations, each with distinct advantages and disadvantages.

First-Generation Ligands: The field was pioneered by --INVALID-LINK---PK11195 , an isoquinoline carboxamide. For many years, it was the most widely used radioligand for imaging TSPO. Despite its foundational role, --INVALID-LINK---PK11195 suffers from significant limitations, including high lipophilicity, which leads to high non-specific binding, low brain uptake, and a poor signal-to-noise ratio, making the quantification of subtle inflammatory changes challenging.

Second-Generation Ligands: To address the shortcomings of the first generation, a wave of second-generation ligands was developed. These compounds, from diverse chemical classes such as phenoxyphenyl-acetamides ([¹¹C]PBR28, [¹⁸F]FEPPA) and pyrazolopyrimidines ([¹¹C]DPA-713, [¹⁸F]DPA-714), offered significant improvements. They typically exhibit higher binding affinity and lower lipophilicity, resulting in a superior signal-to-noise ratio and better imaging characteristics.

However, their clinical application revealed a major hurdle: sensitivity to a single nucleotide polymorphism (SNP), rs6971, in the TSPO gene. This genetic variation results in three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). This variability complicates clinical studies, as it can lead to underestimation of TSPO expression in MAB and LAB individuals and necessitates genotyping of all participants.

Third-Generation Ligands: The most recent efforts have focused on developing third-generation ligands. The primary goal is to create radiotracers that combine the excellent signal quality of the second-generation ligands with the insensitivity to the rs6971 polymorphism characteristic of the first generation. Prominent examples include [¹¹C]ER176 and [¹⁸F]GE-180 , which show promise in providing robust quantification of TSPO across all genotypes, thereby simplifying clinical research and enhancing their diagnostic utility.

Quantitative Data of Representative TSPO PET Ligands

The following tables summarize key quantitative data for selected TSPO PET ligands, facilitating comparison across generations.

| Table 1: First-Generation TSPO Ligand | |||

| Ligand | Chemical Class | Binding Affinity (Ki, nM) | Lipophilicity (logP) |

| --INVALID-LINK---PK11195 | Isoquinoline Carboxamide | 9.3 (racemate) | 3.4 |

| Table 2: Second-Generation TSPO Ligands | ||||

| Ligand | Chemical Class | Binding Affinity (Ki, nM) | Lipophilicity (logP) | rs6971 Sensitivity (HAB/LAB Affinity Ratio) |

| [¹¹C]PBR28 | Phenoxyphenyl-acetamide | ~0.6 (HAB) | ~3.2 | ~50-fold |

| [¹¹C]DPA-713 | Pyrazolopyrimidine | 4.7 | 2.4 | High |

| [¹⁸F]DPA-714 | Pyrazolopyrimidine | 7.0 | 3.1 | High |

| [¹¹C]AC-5216 | Phenoxyphenyl-acetamide | 0.61 | 2.9 | Moderate |

| [¹⁸F]FEPPA | Phenoxyphenyl-acetamide | 2.1 | 2.9 | High |

| Table 3: Third-Generation TSPO Ligands | ||||

| Ligand | Chemical Class | Binding Affinity (Ki, nM) | Lipophilicity (logP) | rs6971 Sensitivity (HAB/LAB Affinity Ratio) |

| [¹¹C]ER176 | Phenyl-imidazo[1,2-a]pyridine acetamide | ~0.1-0.3 | 2.9 | Low (~1.5) |

| [¹⁸F]GE-180 | Tricyclic Indole | ~1.5 (HAB) | 3.2 | Low |

Experimental Protocols in TSPO Ligand Development

The development of a successful PET ligand is a multi-stage process involving rigorous preclinical evaluation.

Ligand Synthesis and Radiochemistry

-

Precursor Synthesis: The non-radioactive ligand ("cold standard") and a suitable precursor for radiolabeling are synthesized using multi-step organic chemistry. For ¹⁸F-labeling, the precursor often contains a leaving group (e.g., tosylate, mesylate, or nitro group) that can be displaced by [¹⁸F]fluoride. For ¹¹C-labeling, a precursor with a free amine or hydroxyl group is often used for methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

-

Radiolabeling:

-

[¹⁸F]Fluorination: The most common method is nucleophilic substitution. [¹⁸F]Fluoride is produced in a cyclotron and activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate). The activated [¹⁸F]fluoride then displaces the leaving group on the precursor molecule, typically at elevated temperatures in an appropriate solvent (e.g., acetonitrile or DMSO).

-

[¹¹C]Methylation: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf. This radiolabeling agent is then reacted with the precursor to attach the ¹¹C-methyl group.

-

-

Purification: The crude reaction mixture is purified, usually by high-performance liquid chromatography (HPLC), to separate the radiolabeled product from unreacted precursor and byproducts. The final product is formulated in a physiologically compatible solution for injection.

In Vitro Evaluation

-

Competitive Binding Assays: This assay determines the binding affinity (Ki) of the novel ligand for TSPO.

-

Tissue Preparation: Membranes are prepared from a tissue known to be rich in TSPO, such as rat kidney or brain tissue from a neuroinflammation model.

-

Assay: The membranes are incubated with a known radioligand for TSPO (e.g., [³H]PK11195) and varying concentrations of the novel, non-radioactive test compound.

-

Analysis: The amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the known radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

-

In Vitro Autoradiography: This technique visualizes the distribution of TSPO binding sites.

-

Tissue Slices: Unfixed, frozen brain sections (10-20 µm thick) from animal models (e.g., rats with lipopolysaccharide-induced neuroinflammation) are used.

-

Incubation: The slices are incubated with the novel radioligand (e.g., [¹⁸F]DPA-714). Adjacent sections are incubated with the radioligand plus an excess of a non-radioactive TSPO ligand (e.g., PK11195) to determine non-specific binding.

-

Imaging: The dried slides are exposed to a phosphor imaging plate or film. The resulting image shows the regional distribution of specific radioligand binding, which can be compared with histology to confirm binding to areas of microglial activation.

-

In Vivo Preclinical Evaluation

-

PET Imaging in Animal Models: This is a crucial step to assess the ligand's behavior in a living system.

-

Animal Model: Rodents or non-human primates are often used. Neuroinflammation can be induced chemically (e.g., with kainic acid or LPS) to create a region of high TSPO expression.

-

Radiotracer Administration: The radioligand is administered intravenously.

-

Dynamic PET Scan: A dynamic scan (e.g., 60-90 minutes) is acquired to measure the tracer's uptake and clearance from the brain over time.

-

Metabolite Analysis: Blood samples are taken at multiple time points to measure the concentration of the parent radioligand and its radioactive metabolites in plasma. This is critical as brain-penetrant radiometabolites can confound the PET signal.

-

Kinetic Modeling: The time-activity curves (TACs) from different brain regions are analyzed using compartmental models to calculate key quantitative parameters like the total distribution volume (V_T) and the non-displaceable binding potential (BP_ND), which reflects the density of available TSPO sites.

-

Blocking Studies: To confirm in vivo specificity, a separate PET scan is performed after pre-treatment with a high dose of a non-radioactive TSPO ligand. A significant reduction in the PET signal confirms that the radioligand is binding specifically to TSPO.

-

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.

TSPO Signaling and Function

TSPO is implicated in several mitochondrial functions. Its best-characterized role is in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. It is also thought to be involved in modulating mitochondrial respiration, apoptosis, and calcium signaling.

Caption: TSPO's role in mitochondrial cholesterol transport and cellular functions.

Ligand Discovery and Development Workflow

The path from a chemical concept to a clinically viable PET ligand is a systematic, multi-step process designed to identify candidates with optimal properties for imaging.

Caption: The workflow for developing a novel TSPO PET radioligand.

Conclusion and Future Directions

The development of TSPO PET ligands has significantly advanced our ability to study neuroinflammation in vivo. Second and third-generation tracers offer vastly improved imaging properties over the original --INVALID-LINK---PK11195. The ongoing development of third-generation ligands that are insensitive to the rs6971 polymorphism is crucial for simplifying clinical trials and enabling broader diagnostic application.

Future research is focused on several key areas. A major goal is the development of ligands that can distinguish between different phenotypes of activated microglia (e.g., pro-inflammatory vs. anti-inflammatory), which would provide deeper insights into the specific nature of the neuroinflammatory response. Furthermore, a more complete understanding of the functional consequences of the TSPO PET signal is needed to fully translate these powerful imaging tools into clinical practice for diagnosing disease, tracking progression, and monitoring the efficacy of novel anti-inflammatory therapies.

References

An In-Depth Technical Guide to the Mechanism of Action of Third-Generation TSPO Ligands

Abstract

The 18 kDa translocator protein (TSPO), predominantly located on the outer mitochondrial membrane, has emerged as a significant biomarker and therapeutic target for neuroinflammation and a variety of neurological disorders.[1][2] Its expression is markedly upregulated in activated microglia and astrocytes during brain injury or inflammation.[3][4] The development of TSPO-targeting ligands has evolved through three generations, each aiming to improve imaging signal and binding characteristics. Third-generation ligands, in particular, were designed to offer the high specific binding of their predecessors while overcoming a critical limitation: sensitivity to a common single nucleotide polymorphism (SNP rs6971) that causes variable binding affinities in the human population.[5] This guide provides a detailed examination of the molecular mechanisms of action of these advanced ligands, focusing on their roles in neurosteroidogenesis, direct mitochondrial modulation, and the attenuation of neuroinflammatory pathways. It consolidates quantitative data, details key experimental methodologies, and provides visual representations of the core biological processes for researchers and drug development professionals.

Introduction: TSPO as a Therapeutic Target and the Evolution of its Ligands

TSPO is a five-transmembrane domain protein that is a key component of a multi-protein complex at the interface between the outer and inner mitochondrial membranes. This complex, often termed the mitochondrial permeability transition pore (mPTP), is thought to include the voltage-dependent anion channel (VDAC) on the outer membrane and the adenine nucleotide translocase (ANT) on the inner membrane. This strategic location positions TSPO to influence a variety of critical cellular functions, including cholesterol transport, mitochondrial respiration, and apoptosis. In the central nervous system (CNS), TSPO levels are low under normal physiological conditions but are significantly upregulated in glial cells during neuroinflammatory responses, making it an ideal target for both imaging and therapeutic intervention.

The pharmacological pursuit of TSPO has led to the development of successive generations of ligands:

-

First-Generation: Prototypical ligands like [11C]PK11195 were pivotal in establishing TSPO as an imaging biomarker. However, they are hampered by a low signal-to-noise ratio, high non-specific binding, and poor brain permeability.

-

Second-Generation: Ligands such as [11C]PBR28 and [18F]DPA-714 offered significantly improved imaging properties and higher binding affinity. Their widespread clinical use was complicated by the discovery of their sensitivity to the rs6971 polymorphism in the TSPO gene, which results in three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs), requiring genetic pre-screening of subjects.

-

Third-Generation: This latest class of ligands, including compounds like [11C]ER176 and [18F]GE180, was developed to retain the high specific signal of the second generation while demonstrating significantly reduced sensitivity to the rs6971 polymorphism. This key feature aims to provide a more uniform and reliable tool for quantifying TSPO expression across the entire population.

Core Mechanisms of Action: A Multifaceted Role

The mechanism of action for TSPO ligands is complex and subject to ongoing research, with evidence pointing towards several interconnected pathways. A significant debate exists between the long-held pharmacological view and more recent findings from genetic studies.

The Neurosteroidogenesis Hypothesis

The most established proposed function of TSPO is its role in steroid hormone synthesis. TSPO binds cholesterol with high affinity and facilitates its transport from the outer to the inner mitochondrial membrane. This translocation is the rate-limiting step in steroidogenesis, delivering the substrate to the cytochrome P450 side-chain cleavage enzyme (P450scc), which converts cholesterol into pregnenolone. Pregnenolone is the precursor to all other steroid hormones, including neurosteroids like allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor and possess anxiolytic, sedative, and neuroprotective properties.

Pharmacological studies have consistently shown that TSPO ligands can stimulate the production of neurosteroids in both in vitro and in vivo models. This mechanism is believed to be central to the anti-inflammatory and neuroprotective effects observed with these compounds.

Direct Mitochondrial Modulation

Beyond steroidogenesis, TSPO ligands directly influence mitochondrial function through TSPO's interaction with VDAC and other proteins in the mPTP. This interaction can modulate:

-

Mitochondrial Respiration and ATP Synthesis: Ligand binding can alter mitochondrial energy metabolism, impacting oxygen consumption and ATP production.

-

Reactive Oxygen Species (ROS) Generation: TSPO appears to be involved in the generation of ROS, which can act as a signaling molecule but also contributes to oxidative stress. Ligands may modulate this process, contributing to their neuroprotective effects.

-

Apoptosis: By influencing the mPTP, TSPO and its ligands can play a role in the initiation of the mitochondrial apoptosis pathway, including the release of cytochrome c.

The Pharmacological vs. Genetic Discrepancy

A critical point of discussion in the field is the discrepancy between data from pharmacological ligand studies and genetic knockout studies. While decades of research using ligands have supported TSPO's essential role in steroidogenesis, recent studies on TSPO knockout mice have shown that these animals are viable and exhibit no major impairment in steroid production. This suggests that TSPO may not be indispensable for this process, or that compensatory mechanisms exist. It also raises the possibility that some effects of TSPO ligands may be mediated through off-target interactions or by modulating TSPO functions that are distinct from basal steroidogenesis.

Downstream Signaling and Cellular Effects

The binding of a third-generation ligand to TSPO initiates a cascade of events that culminates in broad cellular and physiological effects, most notably the reduction of neuroinflammation.

Attenuation of Neuroinflammation

TSPO ligands have demonstrated potent anti-inflammatory effects in numerous preclinical models. This is achieved primarily through the modulation of activated microglia, the resident immune cells of the CNS. The proposed signaling pathway involves:

-

Ligand Binding: The ligand binds to TSPO on activated microglia.

-

Signal Transduction: This leads to either increased local neurosteroid synthesis or direct modulation of mitochondrial function (e.g., reduced ROS).

-

Phenotypic Shift: Microglia shift from a pro-inflammatory state to a less reactive or anti-inflammatory state.

-

Reduced Inflammatory Output: The release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), nitric oxide (NO), and other inflammatory mediators is significantly reduced.

Mitochondria-to-Nucleus Retrograde Signaling

Emerging evidence suggests that TSPO is part of a retrograde signaling pathway from the mitochondria to the nucleus. Studies have shown that TSPO ligands can induce rapid changes (within 15 minutes) in the expression of nuclear genes, including immediate early genes and transcription factors. This indicates that TSPO can translate mitochondrial status into nuclear transcriptional programs, a mechanism that may underlie its roles in cell proliferation, differentiation, and survival.

Quantitative Analysis of TSPO Ligands

The development of TSPO ligands has been driven by the goal of optimizing binding affinity (Ki) and in vivo performance. Third-generation ligands are notable for their high affinity across different genetic backgrounds.

Table 1: Comparative Binding Affinities (Ki) of Representative TSPO Ligands

| Ligand Generation | Ligand | Binding Affinity (Ki, nM) | Notes |

| First | --INVALID-LINK---PK11195 | 2.9 - 9.3 | Prototypical ligand; high non-specific binding. |

| Second | [11C]PBR28 | ~0.68 (rat), ~2.5 (human, HAB) | High affinity but sensitive to rs6971 polymorphism. |

| Second | [18F]DPA-714 | ~7.0 | High signal-to-noise but also SNP sensitive. |

| Second | [11C]DAA1106 | ~0.04 (rat), ~0.19 (monkey) | Very high affinity; SNP sensitive. |

| Third | [11C]ER176 | High Affinity (Specific value varies) | Considered a top-performing ligand with low SNP sensitivity. |

| Third | [18F]GE-180 | High Affinity (Specific value varies) | Low sensitivity to SNP but may have lower brain penetration. |

Note: Ki values can vary based on the tissue preparation (e.g., cell line, species, brain region) and assay conditions. Values for second-generation ligands in humans typically refer to High-Affinity Binders (HABs).

Key Experimental Protocols

Validating the mechanism of action of third-generation TSPO ligands relies on a suite of established in vitro and in vivo assays.

Radioligand Binding Affinity Assay

This is a fundamental technique to determine the affinity of a new ligand for TSPO.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test ligand.

-

Methodology:

-

Preparation: Mitochondrial-rich fractions are isolated from tissue homogenates (e.g., rat brain) or cultured cells (e.g., C6 glioma cells).

-

Incubation: A constant, low concentration of a radiolabeled TSPO ligand (e.g., [3H]PK11195) is incubated with the mitochondrial preparation.

-

Competition: A range of concentrations of the unlabeled test ligand (the "competitor") is added to separate reactions.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Analysis: The data are plotted as percent inhibition versus competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Neuroinflammation Model

This assay assesses the anti-inflammatory potential of TSPO ligands.

-

Objective: To measure the ability of a ligand to suppress the production of inflammatory mediators from activated microglia.

-

Methodology:

-

Cell Culture: A microglial cell line (e.g., murine BV-2 cells) is cultured to an appropriate density.

-

Stimulation: Cells are treated with an inflammatory stimulus, most commonly lipopolysaccharide (LPS; 100 ng/mL), to induce an inflammatory phenotype.

-

Treatment: Concurrently or post-stimulation, cells are treated with various concentrations of the TSPO test ligand (e.g., 10 nM - 100 nM).

-

Incubation: Cells are incubated for a set period (e.g., 24 hours).

-

Endpoint Measurement:

-

Nitric Oxide (NO): Measured from the cell culture supernatant using the Griess assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protein Expression (iNOS, COX-2): Cell lysates are analyzed via Western Blotting.

-

Gene Expression: mRNA levels of inflammatory genes are quantified using qRT-PCR.

-

-

Conclusion and Future Directions

Third-generation TSPO ligands represent a significant advancement in the pursuit of a reliable and effective tool for studying and potentially treating neuroinflammation. Their primary mechanism of action is believed to be a combination of stimulating neurosteroidogenesis and directly modulating mitochondrial function, which collectively leads to a potent anti-inflammatory and neuroprotective effect. By overcoming the challenge of SNP sensitivity that limited second-generation ligands, these newer compounds offer the promise of broader clinical applicability for PET imaging and therapeutic development.

Future research must focus on fully elucidating the complex biology of TSPO, particularly in reconciling the conflicting evidence from pharmacological and genetic studies. A deeper understanding of TSPO's role in the mitochondria-to-nucleus signaling pathway and its interaction with partners beyond the classical VDAC/ANT complex will be crucial. Ultimately, the continued development and clinical validation of third-generation TSPO ligands hold great potential for diagnosing and monitoring disease progression and for creating novel therapies for a wide range of devastating neurological disorders.

References

- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model [thno.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Recent developments on PET radiotracers for TSPO and their applications in neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

[¹⁸F]GE-180 as a third-generation TSPO ligand

An In-depth Technical Guide to [¹⁸F]GE-180: A Third-Generation TSPO Ligand

Introduction

The 18-kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a five-transmembrane domain protein located primarily on the outer mitochondrial membrane.[1] Its expression is significantly upregulated in activated microglia and other immune cells in response to inflammation and neuronal injury, making it a key biomarker for neuroinflammation.[1][2] Positron Emission Tomography (PET) imaging using radiolabeled ligands that target TSPO provides a non-invasive method to detect, quantify, and monitor neuroinflammatory processes in vivo.[1][3]

The first-generation TSPO ligand, --INVALID-LINK---PK11195, was limited by a low signal-to-background ratio and the short half-life of Carbon-11. This prompted the development of second and third-generation ligands with improved pharmacokinetics and labeling with Fluorine-18, which has a more convenient half-life of approximately 110 minutes. [¹⁸F]GE-180 (Flutriciclamide) is a novel, third-generation TSPO radioligand that has shown considerable promise in preclinical models, demonstrating higher specific signals in affected brain regions and lower non-specific binding compared to earlier generations. This guide provides a comprehensive technical overview of [¹⁸F]GE-180, including its properties, experimental protocols, quantitative data, and the signaling pathways associated with its target.

Core Properties of [¹⁸F]GE-180

[¹⁸F]GE-180 is the S-enantiomer of N,N-diethyl-9-(2-[¹⁸F]fluoroethyl)-5-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxamide. It binds with high affinity to TSPO. Preclinical studies in rodent models of stroke and neuroinflammation have consistently demonstrated its superiority over --INVALID-LINK---PK11195, showing a higher binding potential and signal-to-background ratio. However, first-in-human studies revealed that [¹⁸F]GE-180 has unexpectedly low passage across the human blood-brain barrier (BBB), resulting in low brain uptake and a low total volume of distribution (VT) in healthy individuals. Despite this, the tracer has proven effective in visualizing pathology in diseases where the BBB is compromised or where TSPO expression is markedly high, such as in multiple sclerosis and glioblastoma.

A significant factor in TSPO ligand binding is the rs6971 single nucleotide polymorphism in the TSPO gene, which results in different binding affinities. Individuals can be classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). While this polymorphism significantly affects many second-generation tracers, some studies suggest [¹⁸F]GE-180 shows no significant difference in binding between HABs and MABs in vivo, a point of ongoing investigation.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for [¹⁸F]GE-180 from preclinical and clinical studies.

Table 1: Radiosynthesis and Physicochemical Properties

| Parameter | Value | Reference |

| Chemical Name | (S)-N,N-diethyl-9-(2-[¹⁸F]fluoroethyl)-5-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxamide | |

| Binding Affinity (Ki) | 0.87 nM | |

| Radiochemical Yield | 42% ± 5% | |

| Radiochemical Purity | ≥ 97% | |

| Specific Activity | 517 ± 54 GBq/μmol | |

| Plasma Protein Binding (Human) | ~97.4% | |

| Plasma-to-Whole-Blood Ratio (Human) | 1.59 ± 0.10 |

Table 2: Pharmacokinetic and Imaging Parameters (Human Studies)

| Parameter | Brain Region/Condition | Value | Reference |

| Total Volume of Distribution (VT) | Whole Brain (Healthy Controls) | ~0.15 - 0.29 mL/cm³ | |

| Thalamus (Healthy Controls) | 0.38 mL/cm³ | ||

| Striatum (Healthy Controls) | 0.16 mL/cm³ | ||

| Blood-Brain Barrier Extraction (K1) | Healthy Controls | ~0.01 mL/cm³ min⁻¹ | |

| Parent Fraction in Plasma (85 min p.i.) | Healthy Controls | 0.80 ± 0.08 | |

| Peak Standardized Uptake Value (SUV) | Thalamus (MS Patients) | 1.24 ± 0.4 | |

| White Matter (MS Patients) | 0.88 ± 0.3 | ||

| SUV Ratio (SUVR) (60-90 min p.i.) | Multiple Sclerosis Lesions | 1.3 - 3.2 | |

| Tumor-to-Background Ratio (TBRmax) | Glioblastoma | 6.61 (median) |

Table 3: Preclinical Data (Rodent Models)

| Parameter | Model | Value | Reference |

| Binding Potential (BPin vivo) | LPS-induced Neuroinflammation | 0.92 ± 0.07 | |

| Uptake (% Injected Dose/gram) | Cortex (Alzheimer's Model) | 2.56 ± 0.12 | |

| Hippocampus (Alzheimer's Model) | 2.45 ± 0.10 | ||

| Specific Binding (Brain) | Blocking Study | ~36% | |

| Specific Binding (Myocardium) | Blocking Study | ~80% |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and interpretation of results. Below are summaries of key experimental protocols for [¹⁸F]GE-180.

Radiosynthesis of [¹⁸F]GE-180

The radiosynthesis is typically an automated process involving a nucleophilic substitution reaction.

-

[¹⁸F]Fluoride Production : [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.

-

Fluorination : The [¹⁸F]fluoride is trapped and activated. It then reacts with the mesylate precursor of the S-enantiomer of GE-180.

-

Purification : The crude product is purified using solid-phase extraction (SPE) cartridges.

-

Formulation : The final product, [¹⁸F]GE-180, is formulated in a sterile buffer solution (e.g., phosphate-buffered saline with ~10% ethanol) for injection.

-

Quality Control : The final product undergoes quality control tests for radiochemical purity, specific activity, and sterility according to pharmacopoeia standards. The entire automated synthesis typically takes around 45 minutes.

Preclinical PET Imaging Protocol (Mouse Model)

This protocol is typical for studies involving mouse models of neurological disease.

-

Animal Preparation : Mice are anesthetized (e.g., with isoflurane) to prevent movement during the scan.

-

Tracer Injection : A bolus of [¹⁸F]GE-180 (typically 10-15 MBq) is injected intravenously via the tail vein.

-

PET Acquisition : Dynamic imaging is often performed for 60-90 minutes, or a static scan is acquired at a late time point (e.g., 60-90 minutes post-injection). The acquisition is performed on a dedicated small-animal PET scanner.

-

Anatomical Imaging : A CT or MRI scan is performed for attenuation correction and anatomical co-registration.

-

Data Analysis : Time-activity curves (TACs) are generated for regions of interest (ROIs). Quantification can be done by calculating the percentage of injected dose per gram (%ID/g) or by using reference tissue models to generate tumor-to-background or ipsilateral-to-contralateral ratios.

-

Validation (Optional) : Post-imaging, brains can be harvested for ex vivo autoradiography and immunohistochemistry to validate the in vivo PET signal with tissue-level TSPO expression.

Clinical PET Imaging Protocol (Human Subjects)

This protocol outlines the gold-standard method for quantitative human brain imaging with [¹⁸F]GE-180.

-

Subject Preparation : Subjects are positioned in the PET/CT scanner. An arterial line is placed for blood sampling.

-

Anatomical Scan : A low-dose CT scan is acquired for attenuation correction and localization.

-

Tracer Injection and Dynamic Scan : A bolus injection of [¹⁸F]GE-180 (typically 170-190 MBq) is administered simultaneously with the start of a dynamic list-mode emission scan, often lasting 90 minutes.

-

Arterial Blood Sampling : Timed arterial blood samples are drawn throughout the scan to measure whole-blood and plasma radioactivity and to determine the fraction of unchanged parent radiotracer (metabolite analysis).

-

Data Analysis :

-

Input Function : A metabolite-corrected arterial plasma input function is generated.

-

Kinetic Modeling : Time-activity curves from brain ROIs are fitted using kinetic models. The two-tissue compartment model (2TCM) is often the best fit for [¹⁸F]GE-180 data, yielding parameters like the total volume of distribution (VT).

-

Simplified Methods : For clinical routine, simplified quantification using the Standardized Uptake Value Ratio (SUVR) from a static scan (e.g., 60-90 minutes p.i.) has been shown to correlate well with VT from dynamic modeling. This requires defining a pseudo-reference region.

-

TSPO Signaling Pathways

While TSPO is widely used as an imaging biomarker, its precise biological functions and signaling mechanisms are still under investigation and subject to debate. TSPO is involved in numerous cellular processes, including cholesterol transport for steroidogenesis, regulation of mitochondrial respiration, apoptosis, and modulation of the immune response.

In the context of neuroinflammation, TSPO expression is a hallmark of microglial activation. The activation pathways interact with downstream inflammatory effectors. Key interacting partners and pathways include:

-

Voltage-Dependent Anion Channel (VDAC) : TSPO forms a complex with VDAC at the outer mitochondrial membrane. This interaction is thought to be crucial for transporting molecules, including cholesterol, into the mitochondria and may influence the mitochondrial permeability transition pore (mPTP).

-

NLRP3 Inflammasome : TSPO activation has been shown to inhibit the assembly and activation of the NLRP3 inflammasome complex, leading to reduced secretion of pro-inflammatory cytokines like IL-1β and IL-18.

-

Reactive Oxygen Species (ROS) : As a mitochondrial protein, TSPO interacts with and modulates the production of ROS, which are key signaling molecules in the inflammatory response of microglia.

-

Transcriptional Pathways : TSPO expression itself is driven by key inflammatory transcription factors, including STAT3 and c-Jun, through the MAPK and PKCε signal transduction pathways. It also appears to influence NF-κB signaling.

Conclusion

[¹⁸F]GE-180 is a high-affinity, third-generation TSPO PET ligand that has proven to be a sensitive tool for imaging neuroinflammation in a wide range of preclinical models. It offers distinct advantages over earlier generation tracers, including a higher signal-to-background ratio in rodents and the convenience of an ¹⁸F label. However, its translation to the human brain has been challenging due to very low BBB penetration, which results in a low overall signal. This limits its utility for detecting subtle inflammatory changes in the human brain but does not preclude its use in pathologies with significant TSPO upregulation and/or BBB disruption, such as glioblastoma and active multiple sclerosis, where it can provide high-contrast images. The development of robust and simplified quantification protocols allows for its application in clinical research settings. Future research will continue to clarify the contexts in which [¹⁸F]GE-180 provides the most valuable insights into the complex role of neuroinflammation in disease.

References

- 1. Reliable quantification of 18F-GE-180 PET neuroinflammation studies using an individually scaled population-based input function or late tissue-to-blood ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of Translocator Protein and [18F]-GE180 Ligand Uptake in Multiple Sclerosis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to [¹¹C]ER176: A Third-Generation TSPO PET Tracer for Neuroinflammation Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

[¹¹C]ER176, a quinazoline analog of --INVALID-LINK---PK11195, has emerged as a promising third-generation radioligand for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation.[1][2] This technical guide provides an in-depth overview of the characteristics of [¹¹C]ER176, including its favorable pharmacokinetic profile, binding affinity, and reduced sensitivity to the common TSPO gene polymorphism (rs6971) that has confounded studies with second-generation tracers.[3][4] Detailed experimental protocols for its synthesis and application in Positron Emission Tomography (PET) imaging are presented, alongside a summary of its quantitative performance. Furthermore, this guide illustrates the signaling pathways involving TSPO and the experimental workflow for utilizing [¹¹C]ER176 in a research setting.

Core Characteristics of [¹¹C]ER176

[¹¹C]ER176 distinguishes itself from previous generations of TSPO PET tracers with a combination of desirable characteristics that enhance its utility for quantifying neuroinflammation.

Key Advantages:

-

Reduced Sensitivity to rs6971 Polymorphism: A significant limitation of many second-generation TSPO tracers is their differential binding affinity to the high-affinity binder (HAB), mixed-affinity binder (MAB), and low-affinity binder (LAB) genotypes determined by the rs6971 single nucleotide polymorphism. [¹¹C]ER176 exhibits a much-reduced sensitivity to this polymorphism, with a binding affinity ratio of only 1.3:1 between HABs and LABs, compared to a 55:1 ratio for [¹¹C]PBR28.[1] This allows for the inclusion of all genotypes in clinical studies, increasing statistical power and simplifying patient recruitment.

-

High Binding Potential: [¹¹C]ER176 demonstrates a high specific binding potential (BPND), providing a robust signal for quantifying TSPO density. In high-affinity binders, the BPND of [¹¹C]ER176 is significantly higher than that of [¹¹C]PBR28 and the prototypical tracer --INVALID-LINK---PK11195.

-

Favorable Pharmacokinetics: The tracer shows higher brain uptake and a more stable parent fraction in plasma over time compared to other tracers like [¹¹C]PBR28. Furthermore, it does not appear to have significant brain radiometabolites, leading to more stable total distribution volume (VT) values, which simplifies kinetic modeling.

-

Improved Signal-to-Noise Ratio: The combination of high specific binding and low non-specific uptake results in an excellent signal-to-noise ratio, enabling sensitive detection of neuroinflammatory processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of [¹¹C]ER176, facilitating comparison with other TSPO PET tracers.

Table 1: In Vitro Binding Affinity (Ki) and Genotype Sensitivity

| Tracer | Ki (nM) for HAB | Ki (nM) for LAB | Affinity Ratio (LAB/HAB) | Reference |

| [¹¹C]ER176 | 1.4 | 1.6 | 1.3 | |

| [¹¹C]PBR28 | - | - | 55 |

Table 2: In Vivo Binding Potential (BPND) in Human Brain

| Tracer | Whole-Brain BPND (HABs) | Whole-Brain BPND (MABs) | Whole-Brain BPND (LABs) | Reference |

| [¹¹C]ER176 | 4.2 ± 1.3 | 3.4 ± 1.4 | 1.4 ± 0.8 | |

| [¹¹C]PBR28 | ~1.2 | - | - | |

| [¹¹C]DPA-713 | 7.3 | - | - | |

| --INVALID-LINK---PK11195 | 0.75 | - | - |

Table 3: Comparison of Total Distribution Volume (VT) and Parent Fraction in Plasma

| Tracer | Average Brain VT (ml/cm³) | Parent Fraction at 90 min (%) | Reference |

| [¹¹C]ER176 | 5.74 ± 1.54 | 29.0 ± 8.3 | |

| [¹¹C]PBR28 | 4.43 ± 1.99 | 8.8 ± 2.9 |

Experimental Protocols

Radiosynthesis of [¹¹C]ER176

The radiosynthesis of [¹¹C]ER176 is typically performed in an automated synthesis module under current Good Manufacturing Practice (cGMP) conditions.

Methodology:

-

Production of [¹¹C]CO₂: Cyclotron-produced [¹¹C]carbon dioxide is the starting material.

-

Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is rapidly converted to [¹¹C]iodomethane ([¹¹C]CH₃I).

-

¹¹C-Methylation: The N-desmethyl precursor of ER176 is treated with [¹¹C]CH₃I in the presence of a base (e.g., tBuOK) at room temperature for approximately 5 minutes.

-

Purification: The resulting [¹¹C]ER176 is purified using reversed-phase high-performance liquid chromatography (HPLC). An optimized tri-solvent HPLC protocol can be used to effectively separate the hydro-de-chlorinated byproduct.

-

Formulation: The purified [¹¹C]ER176 is formulated for intravenous injection in a sterile solution of ethanol and saline. Solid-phase extraction can be employed for efficient removal of HPLC solvents.

-

Quality Control: The final product undergoes rigorous quality control tests to ensure radiochemical purity, molar activity, and sterility, meeting all specifications for human research use. The entire process, from synthesis to final formulation, can be completed within approximately 40-70 minutes.

[¹¹C]ER176 PET Imaging Protocol

Subject Preparation and Scanning:

-

Genotyping: A blood sample is drawn for genotyping of the rs6971 polymorphism to classify subjects as HAB, MAB, or LAB.

-

Tracer Administration: [¹¹C]ER176 is administered as an intravenous bolus injection.

-

PET Data Acquisition: Dynamic PET scanning is performed for 90-120 minutes.

-

Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are drawn at frequent intervals during the scan.

-

Plasma Analysis: The concentration of the parent radioligand in plasma is measured after separation from whole blood and correction for metabolites.

Data Analysis and Kinetic Modeling:

-

Image Reconstruction and Processing: PET images are reconstructed and processed using standard software packages.

-

Kinetic Modeling: The total distribution volume (VT) is calculated using a two-tissue compartment model (2TCM), which has been shown to fit the brain time-activity curves for [¹¹C]ER176 well.

-

Estimation of Binding Potential: The nondisplaceable binding potential (BPND) is estimated. This can be achieved through pharmacological blockade studies (e.g., with XBD173) to determine the nondisplaceable distribution volume (VND) and subsequently calculate BPND (BPND = VT / VND - 1).

Signaling Pathways and Experimental Workflows

TSPO Signaling in Microglia

TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia during neuroinflammatory responses. Its signaling is implicated in modulating microglial activation, including the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.

Caption: TSPO signaling pathway in activated microglia.

Experimental Workflow for [¹¹C]ER176 PET Imaging

The following diagram outlines the typical workflow for a research study utilizing [¹¹C]ER176 PET.

Caption: Experimental workflow for a [¹¹C]ER176 PET study.

Conclusion

[¹¹C]ER176 represents a significant advancement in the field of neuroinflammation imaging. Its reduced sensitivity to the rs6971 polymorphism, coupled with its high binding potential and favorable pharmacokinetic profile, makes it a superior tool for quantifying TSPO in the human brain. The detailed protocols and data presented in this guide are intended to facilitate the adoption and standardization of [¹¹C]ER176 in both preclinical and clinical research, ultimately aiding in the development of novel therapeutics for neuroinflammatory and neurodegenerative diseases.

References

- 1. Radiotracers for Imaging of Inflammatory Biomarkers TSPO and COX-2 in the Brain and in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11C-ER176, a Radioligand for 18-kDa Translocator Protein, Has Adequate Sensitivity to Robustly Image All Three Affinity Genotypes in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative Strategies for the Synthesis of [11C]ER176 for PET Imaging of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NIMH / SNIDD Tracer Database [kidbdev.med.unc.edu]

The Structure-Activity Relationship of Third-Generation TSPO Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a significant biomarker and therapeutic target for a range of pathologies, most notably neuroinflammatory and neurological disorders.[1][2][3] Its upregulation in activated microglia and astrocytes during neuroinflammation makes it an ideal target for in vivo imaging using positron emission tomography (PET).[4][5] This has driven the development of successive generations of TSPO-targeting ligands. While first-generation ligands like --INVALID-LINK---PK11195 suffered from high non-specific binding, and second-generation ligands showed significant sensitivity to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), the third generation of TSPO ligands aims to overcome these limitations. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these advanced ligands, alongside detailed experimental protocols and visualizations of key biological and experimental pathways.

The primary goal in the development of third-generation TSPO ligands is to create compounds with high binding affinity and a low sensitivity to the rs6971 polymorphism, which can lead to variations in binding affinity among different patient populations (high-affinity binders, HABs; mixed-affinity binders, MABs; and low-affinity binders, LABs). Key examples of third-generation ligands that will be discussed include [11C]ER176 and [18F]GE-180.

Quantitative Data: Binding Affinities of Third-Generation TSPO Ligands

The following table summarizes the binding affinities (Ki and IC50 values) of key third-generation TSPO ligands, highlighting their performance in the context of the rs6971 polymorphism.

| Ligand | Chemical Class | Ki (nM) - HAB | Ki (nM) - LAB | IC50 (nM) | HAB/LAB Ki Ratio | Reference |

| [11C]ER176 | Quinazoline Carboxamide | - | - | 5.94 | 1.3 | |

| [18F]GE-180 | Tricyclic Indole | - | - | - | Low Sensitivity | |

| [18F]BIBD-239 | Quinazoline Carboxamide | - | - | 5.24 | - | |

| LW223 | Isoquinoline Carboxamide | Not Affected by rs6971 | Not Affected by rs6971 | - | ~1 | |

| AB5186 | Novel Scaffold | - | - | - | - |

Note: Comprehensive Ki data for HAB and LAB populations for all third-generation ligands is still emerging in the literature. The HAB/LAB ratio is a critical indicator of a ligand's insensitivity to the rs6971 polymorphism, with a ratio closer to 1 being ideal.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a novel unlabeled third-generation TSPO ligand by measuring its ability to compete with a radiolabeled ligand for binding to TSPO in a tissue or cell preparation.

Materials:

-

Membrane Preparation: Homogenates from tissues (e.g., brain, kidney) or cells expressing TSPO.

-

Radioligand: A tritiated ([3H]) or radioiodinated ([125I]) TSPO ligand with known high affinity and specific activity (e.g., [3H]PK11195).

-

Unlabeled Ligand: The novel third-generation TSPO ligand being tested.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a suitable assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation (typically 50-150 µg of protein).

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

A range of concentrations of the unlabeled test ligand.

-

For determining non-specific binding, a high concentration of a known TSPO ligand (e.g., unlabeled PK11195) is used instead of the test ligand.

-

For determining total binding, only the membrane preparation and radioligand are added.

-

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test ligand by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test ligand to generate a competition curve.

-

Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Steroidogenesis Functional Assay (Pregnenolone Measurement)

This assay assesses the functional activity of third-generation TSPO ligands by measuring their ability to stimulate the production of pregnenolone, the precursor to all steroid hormones.

Materials:

-

Cell Line: A steroidogenic cell line, such as MA-10 Leydig cells or C6 glioma cells.

-

Cell Culture Medium and Supplements.

-

Test Ligand: The third-generation TSPO ligand.

-

Stimulating Agent (optional): e.g., dibutyryl-cAMP (dbcAMP) to enhance steroidogenesis.

-

ELISA Kit: For the quantification of pregnenolone.

-

Plate Reader.

Procedure:

-

Cell Culture: Plate the steroidogenic cells in a multi-well plate and allow them to adhere and grow.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test ligand. A vehicle control (e.g., DMSO) should also be included. In some experiments, cells are co-treated with a stimulating agent like dbcAMP.

-

Incubation: Incubate the cells for a defined period (e.g., 2-24 hours) to allow for steroid production.

-

Sample Collection: Collect the cell culture supernatant.

-

Pregnenolone Quantification: Measure the concentration of pregnenolone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve using the pregnenolone standards provided in the ELISA kit.

-

Calculate the concentration of pregnenolone in each sample based on the standard curve.

-

Normalize the pregnenolone concentration to the amount of cellular protein in each well.

-

Plot the pregnenolone concentration as a function of the test ligand concentration to determine the dose-response relationship.

-

Signaling Pathways and Experimental Workflows

TSPO-Mediated Signaling in Neuroinflammation and Steroidogenesis

Third-generation TSPO ligands are thought to exert their effects through the modulation of key mitochondrial functions. In neuroinflammation, TSPO is upregulated in activated microglia and astrocytes. Ligand binding to TSPO is believed to have immunomodulatory effects, although the precise downstream signaling cascade is still under investigation. A major proposed mechanism of action for TSPO ligands is the facilitation of cholesterol transport into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone. These neurosteroids can then exert anti-inflammatory and neuroprotective effects.

Caption: TSPO signaling pathway in neuroinflammation and steroidogenesis.

Experimental Workflow for In Vivo PET Imaging

The following diagram illustrates a typical workflow for evaluating a novel third-generation TSPO radioligand using PET imaging in a preclinical model of neuroinflammation.

Caption: Workflow for preclinical in vivo PET imaging of a third-generation TSPO ligand.

Conclusion

The development of third-generation TSPO ligands represents a significant advancement in the fields of neuroimaging and therapeutic development for neuroinflammatory disorders. By addressing the key limitation of rs6971 sensitivity that hampered second-generation ligands, these newer compounds offer the potential for more reliable and universally applicable tools for researchers and clinicians. The ongoing exploration of the structure-activity relationships of these ligands will undoubtedly lead to the design of even more refined and effective probes for visualizing and potentially treating a host of debilitating neurological diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for those working at the forefront of this exciting area of research.

References

- 1. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PET Imaging of Neuro-Inflammation with Tracers Targeting the Translocator Protein (TSPO), a Systematic Review: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Binding Affinity and Selectivity of Novel TSPO Ligands

For Researchers, Scientists, and Drug Development Professionals

The 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane.[1][2][3] Its expression is relatively low in healthy brains but is significantly upregulated in activated microglia and astrocytes in response to neuroinflammation and brain injury, making it a valuable biomarker and therapeutic target for a range of neurological and psychiatric disorders.[2][4] This guide provides an in-depth overview of novel TSPO ligands, focusing on their binding affinity and selectivity, the experimental protocols for their characterization, and the key signaling pathways they modulate.

Quantitative Analysis of Novel TSPO Ligand Binding

The development of potent and selective TSPO ligands is crucial for both diagnostic imaging, primarily through Positron Emission Tomography (PET), and therapeutic intervention. A critical aspect of ligand development is the quantitative assessment of its binding affinity (typically represented by the inhibition constant, Ki, or the dissociation constant, Kd) and its selectivity for TSPO over other potential targets, such as the central benzodiazepine receptor (CBR). The following table summarizes the binding affinities of several notable TSPO ligands.

| Ligand Class | Ligand | Binding Affinity (Ki in nM) | Selectivity | Reference |

| First-Generation | PK 11195 (R-enantiomer) | 2.9 (human) | High for TSPO | |

| Ro5-4864 | Nanomolar range | ~1000-fold lower for CBR | ||

| Second-Generation | PBR28 | ~4 | High for TSPO | |

| DAA1106 | ~0.078 (as [18F]FEDAA1106) | High for TSPO | ||

| DPA-713 | High affinity | High for TSPO | ||

| XBD-173 | High affinity | High for TSPO | ||

| Novel Scaffolds | N-alkylated carbazoles (e.g., 3a) | Comparable to PK 11195 for WT TSPO | Varies with substitution | |

| Indolylglyoxylamides (IGAs) | Nanomolar range | High for TSPO | ||

| Dipeptides (e.g., GD-102) | High affinity | High for TSPO | ||

| Imidazoquinazolinones (e.g., 2a, 2b) | Nanomolar range | Good selectivity against CBR | ||

| CB-86 | 1.6 | High for TSPO |

Note: Binding affinities can vary depending on the experimental conditions, tissue/cell type, and the specific radioligand used in the assay. A significant factor influencing the binding of second-generation ligands is the rs6971 single nucleotide polymorphism in the TSPO gene, which can lead to high-affinity, mixed-affinity, or low-affinity binding profiles in different individuals.

Experimental Protocols

The characterization of TSPO ligand binding affinity and selectivity relies on robust and well-defined experimental protocols. The most common method is the radioligand binding assay.

Radioligand Binding Assay

This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor. It involves the use of a radiolabeled ligand ([3H] or [125I]-labeled) to measure its binding to a biological sample containing the target receptor, such as brain tissue homogenates or cell lines overexpressing TSPO.

Key Methodologies:

-

Saturation Binding Assay: This is performed to determine the density of receptors (Bmax) in a given sample and the equilibrium dissociation constant (Kd) of the radioligand. The protocol involves incubating the sample with increasing concentrations of the radioligand until saturation is reached.

-

Protocol Outline:

-

Prepare cell membranes or tissue homogenates containing TSPO.

-

Incubate the membranes with a range of concentrations of a high-affinity TSPO radioligand (e.g., [3H]PK 11195).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor ligand.

-

After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Kd and Bmax values are then determined by analyzing the saturation curve using non-linear regression analysis.

-

-

-

Competition Binding Assay: This assay is used to determine the affinity (Ki) of a novel, unlabeled ligand by measuring its ability to compete with a radioligand for binding to the receptor.

-

Protocol Outline:

-

Prepare cell membranes or tissue homogenates with TSPO.

-

Incubate the membranes with a fixed concentration of a TSPO radioligand (typically at a concentration close to its Kd) and a range of concentrations of the unlabeled test compound.

-

As the concentration of the unlabeled ligand increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value for the test ligand can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Materials and Reagents:

-

Biological Sample: Cell lines (e.g., HEK293, C6 glioma) overexpressing wild-type or polymorphic variants of TSPO, or tissue homogenates from specific brain regions.

-

Radioligand: A high-affinity TSPO radioligand such as [3H]PK 11195.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competitor Ligand: A known TSPO ligand at a high concentration to determine non-specific binding.

-

Filtration Apparatus: A cell harvester for rapid filtration.

-

Scintillation Counter: To measure radioactivity.

TSPO Signaling Pathways and Ligand-Mediated Effects

TSPO is implicated in a variety of cellular functions, and its activation by ligands can trigger a cascade of downstream signaling events. The protein is a key component of a multi-protein complex in the outer mitochondrial membrane, which often includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT), forming the mitochondrial permeability transition pore (mPTP).

Key signaling pathways and functions influenced by TSPO ligands include:

-

Steroidogenesis: TSPO plays a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids like pregnenolone. Ligand binding can enhance this process, leading to increased neurosteroid production, which in turn can modulate GABAA receptor function, exerting anxiolytic and neuroprotective effects.

-

Mitochondrial Respiration and Apoptosis: TSPO is involved in the regulation of the mPTP. The opening of the mPTP can lead to the collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades, ultimately leading to apoptosis. TSPO ligands can modulate mPTP opening and have been shown to have both pro-apoptotic and anti-apoptotic effects depending on the cell type and context.

-

Inflammation and Immune Modulation: TSPO expression is markedly upregulated in activated microglia during neuroinflammation. TSPO ligands have demonstrated anti-inflammatory effects by modulating microglial activation and the release of pro-inflammatory cytokines. The underlying mechanisms may involve interactions with inflammatory signaling pathways such as MAPK and NF-κB.

Visualizing TSPO-Mediated Signaling

The following diagrams, generated using the DOT language, illustrate key TSPO-related pathways and experimental workflows.

References

- 1. Insight into the Structural Features of TSPO: Implications for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update into the medicinal chemistry of translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of the 18 kDa Translocator Protein (TSPO) in Neuroinflammation and Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a critical player in the landscape of neuroinflammation and a promising biomarker for a spectrum of neurological disorders. Upregulated in activated microglia and astrocytes, TSPO is implicated in key cellular processes including steroidogenesis, inflammation, and apoptosis. This technical guide provides an in-depth exploration of the multifaceted role of TSPO in neuroinflammation and its association with diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. We present quantitative data on TSPO expression and ligand binding, detail experimental protocols for its study, and visualize its complex signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and target TSPO in the context of neurodegenerative and neuroinflammatory conditions.

Introduction to TSPO

The translocator protein (TSPO) is a highly conserved 18 kDa protein primarily localized to the outer mitochondrial membrane.[1][2] It was initially identified as the peripheral benzodiazepine receptor (PBR) due to its ability to bind benzodiazepines with high affinity in peripheral tissues.[1] In the central nervous system (CNS), TSPO expression is relatively low under normal physiological conditions but is significantly upregulated in response to brain injury and inflammation, particularly in activated microglia and reactive astrocytes.[3][4] This upregulation has positioned TSPO as a key biomarker for neuroinflammation, detectable in vivo using positron emission tomography (PET) imaging.

The precise functions of TSPO are still under investigation, with roles proposed in cholesterol transport, steroidogenesis, regulation of the mitochondrial permeability transition pore (mPTP), and modulation of inflammatory and apoptotic pathways. While its role in steroidogenesis has been a subject of debate with some recent studies challenging its essentiality, its involvement in neuroinflammatory processes is well-established.

TSPO in Neuroinflammation